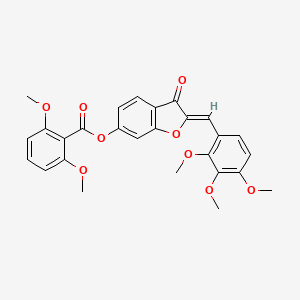
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C27H24O9 and its molecular weight is 492.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The presence of multiple functional groups, including methoxy and carbonyl groups, suggests significant reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. Its structure includes a benzofuran core substituted with a dimethoxybenzoate group and a trimethoxybenzylidene moiety. The IUPAC name is [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors that modulate their activity. For instance, studies suggest that it could inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The trimethoxybenzylidene group may facilitate interactions with hydrophobic pockets in proteins, while the benzofuran ring can engage in π-π stacking interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Related compounds have been evaluated for their ability to reduce inflammation.
- Antibacterial and Antifungal Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
Case Studies
- Cytotoxicity in Cancer Research : A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of several benzofuran derivatives against MCF-7 breast cancer cells. The findings indicated that compounds structurally related to this compound exhibited IC50 values in the micromolar range.
- Antioxidant Activity : In a study published in Food Chemistry, researchers evaluated the antioxidant capacity of various methoxy-substituted benzofurans using ABTS and DPPH assays. The results showed that these compounds effectively scavenged free radicals and protected against oxidative stress.
- Anti-inflammatory Studies : A paper in Phytotherapy Research reported on the anti-inflammatory effects of benzofuran derivatives in animal models of arthritis. The study found significant reductions in paw edema and pro-inflammatory cytokine levels.
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-30-18-7-6-8-19(31-2)23(18)27(29)35-16-10-11-17-21(14-16)36-22(24(17)28)13-15-9-12-20(32-3)26(34-5)25(15)33-4/h6-14H,1-5H3/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYRKOOIEWOVRT-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














